molecular formula C8H4Br2Se2 B12964636 3,3'-Dibromo-2,2'-biselenophene

3,3'-Dibromo-2,2'-biselenophene

Cat. No.: B12964636
M. Wt: 417.9 g/mol
InChI Key: VMJLYXHTXNJWHD-UHFFFAOYSA-N
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Description

3,3'-Dibromo-2,2'-biselenophene ( 2178182-02-8) is an organoselenium compound with the molecular formula C₈H₄Br₂Se₂ and a molecular weight of 417.85 g/mol . It serves as a critical precursor and building block in the synthesis of advanced π-conjugated systems for cutting-edge organic electronic applications. The bromine atoms at the 3,3' positions provide reactive sites for metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, enabling the construction of longer oligomers and polymers . Integrating selenophene units into conjugated systems is a strategic approach to enhance material properties. Selenophene-based polymers are known to exhibit several advantages over their thiophene counterparts, including a lower band gap, increased rigidity, and stronger intermolecular Se–Se interactions, which can lead to significantly improved charge carrier mobility in devices . This makes this compound a highly valuable reagent for researchers developing high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs) for solar cells, and electrochromic devices . The compound is particularly useful for creating hybrid materials that combine the excellent conductivity and stability of PEDOT-like systems with the superior electronic characteristics of selenophene . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for scientific reference.

Properties

Molecular Formula

C8H4Br2Se2

Molecular Weight

417.9 g/mol

IUPAC Name

3-bromo-2-(3-bromoselenophen-2-yl)selenophene

InChI

InChI=1S/C8H4Br2Se2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H

InChI Key

VMJLYXHTXNJWHD-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1Br)C2=C(C=C[Se]2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-2,2’-biselenophene typically involves the bromination of 2,2’-biselenophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for 3,3’-Dibromo-2,2’-biselenophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and selenium compounds.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-2,2’-biselenophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex structures.

    Oxidation and Reduction: The selenophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically in anhydrous conditions.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted selenophenes can be obtained.

    Coupled Products: Complex selenophene-based polymers or oligomers.

    Oxidation Products: Selenophene oxides or selenones.

Scientific Research Applications

3,3’-Dibromo-2,2’-biselenophene has several applications in scientific research:

    Organic Electronics: Used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

    Materials Science: Incorporated into polymers to enhance their electronic properties and stability.

    Chemical Sensors: Utilized in the development of sensors due to its unique electronic properties.

    Photovoltaic Cells: Employed in the design of photovoltaic materials for solar energy conversion.

Mechanism of Action

The mechanism by which 3,3’-Dibromo-2,2’-biselenophene exerts its effects is primarily through its electronic properties. The presence of selenium atoms in the selenophene rings enhances the compound’s ability to participate in π-conjugation, facilitating charge transport. This makes it an excellent candidate for use in electronic devices. The bromine atoms provide reactive sites for further functionalization, allowing for the creation of more complex structures with tailored properties.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Brominated Heterocycles

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Heteroatom Bromine Position Key Applications
3,3′-Dibromo-2,2′-biselenophene* Not Available C₈H₄Br₂Se₂ ~416.94 (estimated) Se 3,3′ Polymer synthesis, OFETs, OPVs
3,3′-Dibromo-2,2′-bithiophene 51751-44-1 C₈H₄Br₂S₂ 324.06 S 3,3′ Semiconducting polymers
5,5′-Dibromo-2,2′-biselenophene Not Available C₈H₄Br₂Se₂ ~416.94 Se 5,5′ Suzuki coupling reactions
5,5′-Dibromo-3,3′-difluoro-2,2′-bithiophene 1619967-08-6 C₈H₂Br₂F₂S₂ 360.04 S 5,5′ Low-bandgap polymers

*Estimated properties based on sulfur-to-selenium substitution.

Key Observations :

  • Heteroatom Effects: Selenium’s larger atomic radius and lower electronegativity compared to sulfur reduce the bandgap of biselenophene derivatives, enhancing charge carrier mobility in organic semiconductors .
  • Bromine Position: 3,3′-dibromo substitution (vs. 5,5′) directs coupling reactions to the 5- and 5′-positions, enabling regiospecific polymerization. For example, 3,3′-Dibromo-2,2′-bithiophene is used to synthesize fused structures like dithieno[3,2-b:2′,3′-d]selenophene (DTSe), critical for high-performance OFETs .

Cross-Coupling Reactions

  • Suzuki Coupling: 5,5′-Dibromo-2,2′-biselenophene reacts with boronic esters to yield tetraheteroaromatic compounds (53% yield) using Pd(PPh₃)₄ catalysts, forming polymers for OFETs . In contrast, 3,3′-Dibromo-2,2′-bithiophene undergoes similar couplings to produce regioregular polymers with higher crystallinity .
  • Stille/Negishi Couplings: Brominated biselenophenes show enhanced reactivity compared to thiophene analogs due to selenium’s polarizable electron cloud, facilitating metal-catalyzed cross-couplings .

Electronic Properties

  • Bandgap Modulation: Replacing sulfur with selenium in 3,3′-Dibromo-2,2′-biselenophene lowers the HOMO-LUMO gap by ~0.2–0.3 eV compared to its thiophene analog, improving light absorption in OPVs .
  • Charge Transport: Selenium’s larger π-conjugation enhances intermolecular interactions, leading to higher hole mobilities (e.g., 0.1–1 cm²/V·s in biselenophene-based polymers vs. 0.01–0.1 cm²/V·s for thiophenes) .

Stability and Processability

  • Thermal Stability: Brominated thiophenes (e.g., 3,3′-Dibromo-2,2′-bithiophene) exhibit higher thermal stability (decomposition >250°C) than biselenophenes due to stronger C–S bonds vs. C–Se bonds .
  • Solubility: Biselenophenes with alkoxy side chains (e.g., 5,5′-Dibromo-3,3′-bis(2-(2-methoxyethoxy)ethoxy)-2,2′-bithiophene) show improved solubility in organic solvents, enabling solution-processed device fabrication .

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